1-(Pyridin-3-yl)ethanamine dihydrochloride

Description

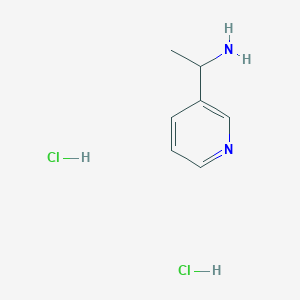

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDMOCFYBMVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625224 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-02-5 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Pyridin-3-yl)ethanamine dihydrochloride CAS number

An In-Depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride for Advanced Pharmaceutical Research

Abstract

This compound is a pivotal chemical building block, offering a versatile scaffold for the development of novel therapeutic agents. Its structure, combining a pyridine ring and a chiral ethylamine side chain, is a recurring motif in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical identity, including the critical distinction between its racemic and enantiopure forms, its physicochemical properties, and its strategic importance in medicinal chemistry. Furthermore, this guide presents a robust, chemically sound synthetic pathway via reductive amination, outlines a comprehensive analytical workflow for quality control and structural verification, and provides essential safety and handling protocols. The methodologies and insights herein are designed to empower research teams to effectively utilize this valuable intermediate in their drug discovery and development pipelines.

Chemical Identity and Physicochemical Properties

A precise understanding of a starting material's identity is the foundation of reproducible and reliable research. 1-(Pyridin-3-yl)ethanamine is most commonly supplied and utilized as its dihydrochloride salt to enhance stability and aqueous solubility. A critical point of clarification is the compound's stereochemistry, which gives rise to different CAS numbers.

-

Racemic Mixture: this compound (CAS No: 1159823-02-5 ) refers to a 1:1 mixture of the (S) and (R) enantiomers.[1][2]

-

S-Enantiomer: (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride (CAS No: 40154-84-5 ) is the enantiomerically pure form, which is often preferred in drug development to mitigate potential differences in pharmacology and toxicology between enantiomers.[3][4]

-

Free Base: The non-salt form, 1-(Pyridin-3-yl)ethanamine (CAS No: 56129-55-6 ), is the parent compound from which the salt is derived.[5]

This guide will focus on the dihydrochloride salt, with specific considerations for both its racemic and chiral forms.

Caption: Chemical Structure and Key Identifiers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1159823-02-5 (Racemic); 40154-84-5 ((S)-enantiomer) | [1][2][3][4] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 191-193 °C ((S)-enantiomer) | [4] |

| Storage Temperature | Room Temperature or 4°C, sealed in dry conditions | [1][4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| LogP | 1.9449 | [1] |

The Strategic Importance in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[6] Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions, coupled with its metabolic stability and favorable aqueous solubility, makes it a highly desirable heterocycle in drug design.

This compound serves as a critical "building block" for introducing this valuable pharmacophore into larger, more complex molecules. Its primary amine provides a reactive handle for a wide array of chemical transformations, such as amide bond formation, reductive amination, and urea/thiourea synthesis. This versatility allows for the systematic exploration of the chemical space around a lead compound.

Caption: Role as a versatile intermediate in drug development.

For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in oncology.[7] Similarly, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant antibacterial activity.[8] The title compound provides a direct and efficient entry point for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.

Synthesis and Purification Protocol

While this compound is commercially available, an understanding of its synthesis is crucial for custom modifications or scale-up. A robust and widely applicable method is the reductive amination of 3-acetylpyridine.

Principle: This two-step, one-pot reaction first involves the condensation of a ketone (3-acetylpyridine) with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a selective reducing agent to yield the desired primary amine. The choice of a hydride-based reducing agent that is stable under mildly acidic or neutral conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical to favor imine reduction over ketone reduction. The final step involves precipitation of the amine as its dihydrochloride salt.

Caption: Synthetic scheme via reductive amination.

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in methanol (MeOH, ~0.5 M), add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions. NaBH₃CN is selective for the imine in the presence of the unreacted ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of 2 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the aqueous residue with water and basify to pH >10 with 5 M NaOH. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes). Rationale: Basification deprotonates the amine, rendering it soluble in organic solvents for extraction.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(Pyridin-3-yl)ethanamine free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous methanol. Add a 2 M solution of HCl in diethyl ether (~2.2 eq) dropwise with vigorous stirring.

-

Isolation: The dihydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and structure.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]

- 3. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]

- 5. 56129-55-6|1-(Pyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract: This technical guide provides an in-depth analysis of 1-(Pyridin-3-yl)ethanamine dihydrochloride, a pivotal chiral building block in modern medicinal chemistry. We will dissect its core physicochemical properties, with a primary focus on the precise determination of its molecular weight. Furthermore, this document outlines a representative synthetic pathway and details the rigorous, self-validating analytical protocols required to confirm its identity, purity, and quality. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridinyl-alkylamine scaffolds in the design and synthesis of novel therapeutic agents.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged heterocycle in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its unique physicochemical characteristics, including its ability to act as a hydrogen bond acceptor and its contribution to improved aqueous solubility and metabolic stability, make it an exceptionally valuable scaffold for the development of novel therapeutics.[1] Derivatives of the pyridinyl-alkylamine family are integral to the synthesis of compounds targeting a wide array of biological pathways. For instance, related structures such as N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in oncology.[2] Similarly, [4-(Phenoxy)pyridin-3-yl]methylamines have been developed as a class of selective noradrenaline reuptake inhibitors (NRIs), highlighting the versatility of this chemical motif.[3]

1-(Pyridin-3-yl)ethanamine, particularly in its stable dihydrochloride salt form, serves as a critical chiral starting material, allowing for the stereospecific synthesis of complex molecular architectures. Understanding its fundamental properties is the first step in leveraging its full potential in a drug discovery program.

Core Physicochemical Properties and Molecular Weight Determination

The precise characterization of a chemical entity begins with its fundamental properties. For this compound, this includes its molecular formula, structure, and, most critically, its molecular weight.

Molecular Structure and Formula

1-(Pyridin-3-yl)ethanamine is a chiral molecule featuring a primary amine attached to an ethyl group, which is substituted on the 3-position of a pyridine ring. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen. This dual protonation results in a more stable, crystalline solid that is often preferred for storage and handling compared to the free base, which may be a liquid or low-melting solid.

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

-

Free Base (C₇H₁₀N₂): The molecular weight of the neutral molecule is 122.17 g/mol .[6][7]

-

Dihydrochloride Salt (C₇H₁₂Cl₂N₂): The molecular weight of the dihydrochloride salt is 195.09 g/mol .[4][5]

This value is calculated by summing the atomic masses of all constituent atoms: (7 × 12.011) + (12 × 1.008) + (2 × 35.453) + (2 × 14.007).

Data Summary

The essential physicochemical and identification data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| CAS Number | 1159823-02-5 (Racemate Dihydrochloride) | [4][5] |

| 40154-84-5 ((S)-enantiomer Dihydrochloride) | [8] | |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [4][5] |

| Molecular Weight | 195.09 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [8] |

| Melting Point | 191-193 °C ((S)-enantiomer) | [8] |

| SMILES | CC(C1=CN=CC=C1)N.Cl.Cl | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C, sealed in dry | [4][6][8] |

Synthesis and Purification Workflow

The synthesis of pyridinyl-alkylamines often involves the reduction of a corresponding functional group. The subsequent purification and salt formation are critical steps to ensure the material is suitable for further use in sensitive drug development applications.

Representative Synthetic Protocol

A common and effective method for synthesizing related primary amines is the catalytic hydrogenation of a nitrile. The following protocol is a representative example adapted from established procedures for similar structures.[9]

Step 1: Reductive Amination of 1-(Pyridin-3-yl)ethan-1-one

-

To a solution of 1-(Pyridin-3-yl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 30°C.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Causality: This one-pot reductive amination first forms an imine intermediate from the ketone and ammonia (from ammonium acetate), which is then immediately reduced by the mild reducing agent, sodium cyanoborohydride, to yield the primary amine.

Step 2: Work-up and Isolation of the Free Base

-

Quench the reaction carefully by adding 1M HCl until the pH is ~2 to decompose any remaining reducing agent.

-

Basify the solution with 4M NaOH until the pH is >10.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Pyridin-3-yl)ethanamine free base.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of isopropanol.

-

Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) while stirring.

-

A precipitate will form. Continue stirring for 1 hour in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Causality: Converting the amine to its dihydrochloride salt significantly increases its stability and typically induces crystallization, which is a powerful purification step. The salt form is less volatile and easier to handle than the often-oily free base.

General Purification and Salt Formation Workflow

The logical flow from a crude reaction mixture to a final, high-purity salt is essential for reproducible results.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 56129-55-6|1-(Pyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]

- 7. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]

- 9. 3-Pyridineethaneamine synthesis - chemicalbook [chemicalbook.com]

1-(Pyridin-3-yl)ethanamine dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)ethanamine Dihydrochloride

Foreword: The Strategic Value of a Chiral Pyridyl Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. Among the vast arsenal of available synthons, chiral amines incorporating heterocyclic systems hold a place of distinction. 1-(Pyridin-3-yl)ethanamine, and specifically its dihydrochloride salt, represents a cornerstone of this class. Its structure marries a key pharmacophoric element—the pyridine ring, a common feature in FDA-approved drugs—with a chiral ethylamine sidechain, providing a versatile anchor for stereospecific interactions and further molecular elaboration.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core chemical properties, characterization, and strategic applications of this high-value intermediate. The narrative moves beyond a simple recitation of data, aiming instead to provide causal insights into its behavior and utility in a research setting.

Core Molecular Identity and Physicochemical Landscape

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a stable, crystalline solid, facilitating its handling, storage, and accurate measurement in synthetic protocols.

Molecular Identifiers:

-

IUPAC Name: 1-(pyridin-3-yl)ethan-1-amine dihydrochloride

-

CAS Number: 1159823-02-5 (for the racemate dihydrochloride); 40154-84-5 (for the (S)-enantiomer dihydrochloride)[2][3]

-

Canonical SMILES: CC(C1=CN=CC=C1)N.Cl.Cl[4]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| Molecular Weight | 195.09 g/mol | [3][4][5] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 191-193 °C ((S)-enantiomer) | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature, often under an inert atmosphere. | [2][3][5] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |

| logP (Computed) | 1.94 | [4] |

| Hydrogen Bond Acceptors | 2 (Pyridyl N, Amino N) | [4] |

| Hydrogen Bond Donors | 1 (Amino group) | [4] |

| Rotatable Bonds | 1 | [4] |

The dihydrochloride salt form is crucial for its stability and handling characteristics. The protonation of both the basic pyridyl nitrogen and the primary amine enhances thermal stability and typically renders the compound as a non-volatile solid. The computed properties, such as a low rotatable bond count and a TPSA value under 40 Ų, suggest favorable characteristics for bioavailability, aligning with its utility in drug design.

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of this compound is a critical first step in any experimental protocol. A multi-technique approach ensures a comprehensive and self-validating analysis.

Caption: Standard analytical workflow for identity and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For the dihydrochloride salt dissolved in D₂O, one would anticipate the following characteristic signals:

-

¹H NMR:

-

Pyridyl Protons: Four distinct signals in the aromatic region (typically δ 8.0-9.0 ppm), shifted downfield due to the protonation of the pyridine ring. The splitting patterns (doublets, triplets, or doublet of doublets) would be consistent with a 3-substituted pyridine.

-

Methine Proton (-CH): A quartet adjacent to the methyl group and the amino group, likely around δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton, expected around δ 1.7-2.0 ppm.

-

-

¹³C NMR:

-

Pyridyl Carbons: Five signals in the aromatic region (δ 120-150 ppm).

-

Methine Carbon (-CH): A signal around δ 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 18-22 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is ideal for this compound. The analysis would reveal the mass of the free base (the protonated molecule, [M+H]⁺), not the dihydrochloride salt itself.

-

Expected [M+H]⁺: 123.09 (for C₇H₁₁N₂⁺)[6]

-

High-Resolution MS (HRMS): Would be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

-

N-H Stretch: Broad absorption bands in the 2400-3200 cm⁻¹ region are characteristic of the ammonium salt (-NH₃⁺).

-

C-N Stretch: Signals around 1000-1250 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Sharp peaks in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the predictable reactivity of its primary amine and the electronic nature of the pyridine ring.

Acid-Base Properties

The molecule possesses two basic centers: the aliphatic primary amine and the pyridine nitrogen. In the dihydrochloride salt, both are protonated. The approximate pKa values for the conjugate acids are:

-

Pyridinium ion: ~5.0-5.5

-

Alkylammonium ion (-NH₃⁺): ~9.0-9.5

This differential basicity is exploitable. Careful addition of one equivalent of a base will selectively deprotonate the more acidic pyridinium ion, while the amine remains protonated. This allows for reactions to be performed on the neutral pyridine ring while protecting the amine, or vice versa.

Reactions at the Amino Group

The primary amine is a versatile nucleophile, serving as a handle for a wide array of chemical transformations. This is the most common site for derivatization in drug discovery.

Caption: Common synthetic routes utilizing the primary amine.

-

Protocol: N-Acylation to form an Amide

-

Salt Neutralization: Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

-

Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.2 eq) and stir until the solid dissolves, indicating the formation of the free base.

-

Cool the reaction mixture to 0 °C in an ice bath. This mitigates exothermic reactions with highly reactive acylating agents.

-

Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography or recrystallization.

-

Role in Drug Design and Medicinal Chemistry

The 3-pyridyl moiety is not merely a passive scaffold; it is an active pharmacophoric element. Its nitrogen atom is a potent hydrogen bond acceptor, crucial for anchoring ligands into the active sites of biological targets like kinases.[7][8] The ethylamine sidechain provides a stereospecific exit vector, allowing chemists to probe different regions of a binding pocket to enhance potency and selectivity.

Numerous compounds incorporating this scaffold have been investigated as potent inhibitors for a range of therapeutic targets.[9][10] For example, derivatives have shown promise as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target of significant interest in oncology.[7]

Caption: Pharmacophoric role in enzyme active site binding.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

GHS Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11]

-

Signal Word: Warning[2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.[11][12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11] The compound is hygroscopic and should be protected from moisture.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and inherent pharmacophoric value make it a highly reliable and versatile building block. This guide has provided a comprehensive framework for its characterization, handling, and synthetic application, grounded in the principles of causality and self-validating protocols. A thorough understanding of these core attributes empowers researchers to leverage this scaffold to its full potential in the rational design of novel, biologically active molecules.

References

-

(R)-1-(Pyridin-3-yl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

13C{1H} NMR Data a | Download Table. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride. Acros Pharmatech. [Link]

-

1-(Pyridin-2-yl)ethan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

-

2-(Pyridin-3-yl)ethanamine dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, National Center for Biotechnology Information. [Link]

-

Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. American Elements. [Link]

-

Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC, National Center for Biotechnology Information. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]

- 3. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Structure Elucidation of 1-(Pyridin-3-yl)ethanamine Dihydrochloride: A Multi-Technique Approach to Unambiguous Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and pharmaceutical development. 1-(Pyridin-3-yl)ethanamine is a key chiral building block in the synthesis of various pharmacologically active agents. Its dihydrochloride salt form ensures stability and enhances solubility, but also presents specific challenges and considerations for analytical characterization. This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 1-(Pyridin-3-yl)ethanamine dihydrochloride. Moving beyond a simple listing of techniques, this paper delves into the causality behind experimental choices, establishing a self-validating system where orthogonal analytical methods converge to provide irrefutable proof of structure.

Introduction: The Imperative for Rigorous Elucidation

This compound (C₇H₁₂Cl₂N₂) is a primary amine featuring a pyridine ring, a common motif in medicinal chemistry. The precise connectivity of the ethylamine substituent to the pyridine ring (position 3), the integrity of the aliphatic chain, and the confirmation of the dihydrochloride salt state are critical quality attributes that dictate its reactivity, biological activity, and safety profile. Any ambiguity, such as the presence of regioisomers (e.g., 1-(pyridin-2-yl) or 1-(pyridin-4-yl) isomers), can lead to the formation of incorrect final products, impacting efficacy and potentially introducing unforeseen toxicity.

This guide outlines a systematic, multi-faceted analytical strategy employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. We will also discuss the role of X-ray Crystallography as the ultimate arbiter for absolute structure confirmation. The narrative is designed to not only present protocols but to rationalize the selection of each technique and the interpretation of the resulting data, creating a cohesive and definitive structural proof.

The Analytical Blueprint: A Workflow for Confidence

The structure elucidation process is not a linear path but an integrated workflow where each piece of data informs and validates the others. The proposed workflow is designed to systematically deconstruct the molecule, providing evidence for its elemental composition, connectivity, and functional groups.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Composition

The first step is to confirm the molecular weight and elemental formula. For a pre-existing salt like a dihydrochloride, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which is ideal for polar and charged molecules.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent mixture, typically methanol or water/acetonitrile (50:50).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive ion mode is selected because the amine is basic and readily accepts a proton.

-

Analysis: The sample is introduced via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Expected Data and Interpretation

The dihydrochloride salt will dissociate in solution. The mass spectrometer will detect the protonated free base, [C₇H₁₀N₂ + H]⁺.

-

Expected Molecular Ion: The monoisotopic mass of the neutral free base (C₇H₁₀N₂) is 122.0844 Da.[1][2] The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 123.0917 .

-

Trustworthiness through High Resolution: High-Resolution Mass Spectrometry (HRMS) is critical. Observing a mass of 123.0917 with a low ppm error (e.g., < 5 ppm) provides strong evidence for the elemental formula C₇H₁₁N₂⁺, effectively ruling out other elemental compositions that might have the same nominal mass.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to further confirm the structure by isolating the parent ion (m/z 123.0917) and fragmenting it. Key expected fragments would include the loss of ammonia (-NH₃) or the methyl group (-CH₃), providing clues about the ethylamine side chain.

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | C₇H₁₁N₂⁺ | 123.0917 | Protonated molecular ion of the free base. |

| [M+Na]⁺ | C₇H₁₀N₂Na⁺ | 145.0736 | Sodium adduct, common in ESI. |

Nuclear Magnetic Resonance (NMR): Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the crucial connection between the side chain and the C3 position of the pyridine ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the sample's high polarity and to exchange the acidic N-H protons for deuterium, simplifying the spectrum. DMSO-d₆ is an alternative.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}

-

2D: COSY, HSQC (or HMQC), HMBC

-

¹H NMR: Proton Environment Analysis

The protonation of both the pyridine nitrogen and the ethylamine nitrogen dramatically influences the chemical shifts, typically shifting signals downfield.

-

Pyridine Ring Protons (4H): Due to the C3-substitution and ring protonation, all four protons will be chemically distinct and will appear in the aromatic region (δ 8.0-9.0 ppm). They will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.

-

Ethylamine Side Chain (4H):

-

Methine Proton (-CH-): This proton, adjacent to a methyl group and the pyridine ring, will appear as a quartet (q) around δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): These three protons will appear as a doublet (d) around δ 1.7-2.0 ppm, coupled to the methine proton.

-

-

Ammonium Protons (-NH₃⁺): In D₂O, these protons will exchange with deuterium and become invisible. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-2 (Pyridine) | ~8.8-9.0 | s or d | 1H |

| H-6 (Pyridine) | ~8.7-8.9 | d | 1H |

| H-4 (Pyridine) | ~8.5-8.7 | d or t | 1H |

| H-5 (Pyridine) | ~7.8-8.1 | t or dd | 1H |

| Methine (-CH-) | ~4.5-5.0 | q | 1H |

| Methyl (-CH₃) | ~1.7-2.0 | d | 3H |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

-

Pyridine Ring Carbons (5C): These will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the substituent (C-3) will have a distinct chemical shift from the others.

-

Ethylamine Side Chain Carbons (2C): These aliphatic carbons will appear upfield (δ 15-55 ppm).

| Carbon Assignment | Predicted δ (ppm) |

| C-2, C-6 (Pyridine) | ~145-150 |

| C-4 (Pyridine) | ~140-145 |

| C-3 (Pyridine) | ~135-140 |

| C-5 (Pyridine) | ~125-130 |

| Methine (-CH-) | ~50-55 |

| Methyl (-CH₃) | ~18-22 |

2D NMR: The Definitive Connectivity Map

While 1D NMR provides a strong hypothesis, 2D NMR provides irrefutable proof of connectivity.

Caption: Role of 2D NMR in establishing connectivity.

-

COSY (Correlation Spectroscopy): This experiment will show a clear cross-peak between the methine proton (δ ~4.7 ppm) and the methyl protons (δ ~1.8 ppm), confirming the ethyl fragment. It will also show correlations between adjacent protons on the pyridine ring (e.g., H4-H5, H5-H6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for confirming the substitution pattern. A critical correlation will be observed between the methine proton of the side chain (H on -CH-) and carbons in the pyridine ring over 2 and 3 bonds. Specifically, a cross-peak between the methine proton and both C-2 and C-4 of the pyridine ring provides definitive proof of attachment at the C-3 position.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups, which serves as a valuable cross-check for the structures proposed by MS and NMR.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The spectrum is collected over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will be dominated by features characteristic of the ammonium salt and the aromatic pyridine ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms presence of the pyridine ring. |

| 2950-2850 | C-H Stretch | Aliphatic C-H | Confirms presence of the ethyl side chain. |

| 3000-2500 | N-H Stretch | R-NH₃⁺ | Broad, strong bands confirming the ammonium salt. |

| ~1600, ~1500 | C=C, C=N Stretch | Aromatic Ring | Characteristic pyridine ring vibrations. |

| ~1550-1480 | N-H Bend | R-NH₃⁺ | Bending vibration of the ammonium group. |

X-ray Crystallography: The Final, Unambiguous Proof

While the combination of MS and NMR provides a structure with a very high degree of confidence, single-crystal X-ray crystallography offers the only method for direct, unambiguous determination of the three-dimensional structure in the solid state.[3][4][5]

Experimental Protocol

-

Crystallization: The primary challenge is to grow a single crystal of sufficient quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays.[3] A diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined.

The resulting crystal structure would definitively confirm the C3 connectivity, the bond lengths and angles, and the relative positions of the two chloride counter-ions, which would be associated with the protonated pyridine nitrogen and the ammonium group.[6]

Conclusion: A Triad of Self-Validating Evidence

The structure elucidation of this compound is a clear example of the power of a multi-technique analytical approach. Each method provides a unique and vital piece of the structural puzzle.

-

Mass Spectrometry establishes the elemental formula.

-

NMR Spectroscopy maps the atomic connectivity in detail.

-

Infrared Spectroscopy confirms the presence of the expected functional groups.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.

- MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.

- ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.

- ChemicalBook. (n.d.). (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis.

- Wikipedia. (n.d.). Pyridine.

- PubChem. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 1-pyridin-3-yl-ethylamine AldrichCPR.

- BLDpharm. (n.d.). This compound.

- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.

- ResearchGate. (n.d.). Evaluating Impurities in Drugs (Part I of III). ResearchGate.

Sources

- 1. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

IUPAC name for 1-(Pyridin-3-yl)ethanamine dihydrochloride.

An In-Depth Technical Guide to 1-(Pyridin-3-yl)ethanamine Dihydrochloride for Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, practical methodologies, and critical insights required to effectively utilize this compound in their research endeavors.

Core Identity and Physicochemical Properties

This compound is a salt form of the parent amine, which enhances its stability and aqueous solubility, making it more amenable for handling, formulation, and biological screening. The core structure consists of a pyridine ring substituted at the 3-position with an ethanamine group.

The presence of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties and its ability to engage in hydrogen bonding, a critical interaction in drug-receptor binding.[1][2] This feature makes the pyridine scaffold a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(Pyridin-3-yl)ethan-1-amine dihydrochloride | ChemScene[3] |

| CAS Number | 1159823-02-5 | ChemScene[3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | ChemScene[3] |

| Molecular Weight | 195.09 g/mol | ChemScene[3] |

| Canonical SMILES | CC(C1=CN=CC=C1)N.Cl.Cl | ChemScene[3] |

| Chirality | Chiral, exists as (R) and (S) enantiomers | PubChem, BLDpharm[4][5] |

| Storage | 2-8°C, Inert atmosphere | BLD Pharm[6] |

Synthesis and Manufacturing Overview

While specific, proprietary synthesis routes may vary between manufacturers, a general and logical synthetic approach to the parent amine, 1-(pyridin-3-yl)ethanamine, involves the reductive amination of 3-acetylpyridine. This common and robust method in organic chemistry provides a reliable pathway to the target amine. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Causality in Synthesis:

-

Reductive Amination: This is a preferred route due to the commercial availability of the starting material, 3-acetylpyridine. The reaction typically proceeds via an imine intermediate, which is then reduced in situ to the desired amine. The choice of reducing agent (e.g., sodium borohydride, catalytic hydrogenation) can influence yield and purity.

-

Salt Formation: The parent amine is an oil or low-melting solid. Converting it to the dihydrochloride salt serves two primary purposes:

-

Purification: Crystallization of the salt is an effective method for removing impurities.

-

Stability & Handling: The resulting crystalline solid is generally more stable, non-volatile, and easier to handle and weigh accurately than the free base.

-

Diagram 1: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The 1-(pyridin-3-yl)ethanamine scaffold is a valuable building block for constructing compound libraries for high-throughput screening. Its structural features are pertinent to several therapeutic areas.

-

Scaffold for Kinase Inhibitors: The pyridine ring can mimic the adenine region of ATP and form key hydrogen bonds in the hinge region of many protein kinases. The ethanamine side chain provides a vector for introducing substituents that can target solvent-exposed regions, enhancing potency and selectivity.

-

GPCR Ligands: The basic nitrogen of the amine and the aromatic pyridine ring are common pharmacophoric elements for G-protein coupled receptor (GPCR) ligands. Derivatization of the amine can lead to potent and selective agonists or antagonists.

-

Central Nervous System (CNS) Agents: The pyridine moiety is present in many CNS-active drugs.[2] Its polarity and ability to modulate pKa can be tuned to optimize blood-brain barrier penetration.

The pyridine ring system is one of the most extensively used heterocycles in drug design, leading to numerous therapeutic agents for conditions ranging from cancer to tuberculosis.[1] The versatility of this scaffold ensures its continued relevance in the development of novel pharmaceuticals.[1]

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any chemical building block used in drug development. The following are self-validating, step-by-step protocols based on standard industry practices for a compound of this class.

Identity Confirmation via NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic fields around atomic nuclei. ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and overall structure.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals include aromatic protons from the pyridine ring, a quartet for the methine (CH) proton, and a doublet for the methyl (CH₃) protons. The amine protons may be broad or exchange with D₂O.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect signals for the four distinct aromatic carbons, the methine carbon, and the methyl carbon.

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Compare the chemical shifts (δ) in both spectra to predicted values or reference spectra to confirm the molecular structure.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., water/methanol) at a concentration of ~1 mg/mL. Create a dilution for analysis at ~0.1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The result should meet the required specification (e.g., >97%).

Diagram 2: HPLC-UV Analytical Workflow

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40154-84-5|(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]

1-(Pyridin-3-yl)ethanamine dihydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of 1-(Pyridin-3-yl)ethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. As a crucial building block in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended to empower researchers with the knowledge necessary to work with this compound confidently and safely.

Compound Identification and Physicochemical Properties

This compound is a pyridinyl-containing organic compound. Its dihydrochloride salt form suggests it is handled as a solid. Understanding its fundamental properties is the first step in safe laboratory practice.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 191-193 °C | [1] |

| CAS Number | 40154-84-5 (for the (S)-enantiomer dihydrochloride) | [1][2] |

Note: The properties listed are for the dihydrochloride salt. The free base (CAS 56129-55-6) has a molecular weight of 122.17 g/mol .[4][5][6][7]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns are its corrosive and irritant nature.

| GHS Classification | |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. |

| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P403+P233, P405, P501 |

Expert Interpretation of Hazards:

-

H314 (Causes severe skin burns and eye damage): This is the most critical hazard. The "dihydrochloride" salt form can react with moisture on the skin or in the eyes to release hydrochloric acid, causing immediate and severe chemical burns. The causality is direct chemical corrosion of tissues. This necessitates the use of robust personal protective equipment (PPE) at all times.

-

H335 (May cause respiratory irritation): If the solid is dusty or becomes airborne, inhalation can irritate the mucous membranes of the respiratory tract. This is why handling should occur in well-ventilated areas, preferably within a fume hood, to minimize inhalation exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE use, is essential.

Engineering Controls:

-

Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particles and to contain any potential spills.

-

Safety Shower and Eyewash Station: Facilities must be equipped with a readily accessible and tested safety shower and eyewash station.[8] Proximity is key; these emergency controls should be reachable within 10 seconds of any exposure.

Personal Protective Equipment (PPE):

-

Respiratory Protection: When handling significant quantities or if there is a risk of dust generation, a NIOSH-approved respirator with a filter effective for organic vapors and acid gases (e.g., ABEK filter type) is recommended.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] Due to the severe corrosive hazard, a full-face shield worn over safety goggles is strongly recommended to protect the entire face.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of spillage, a chemically resistant apron is advisable.[8]

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes risk during routine laboratory operations.

Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is correctly worn.

-

Weighing: Use a disposable weighing boat or glassine paper. Perform this task in the fume hood to contain any dust.

-

Transfers: When transferring the solid, use a spatula and minimize the height from which the powder is dropped to prevent it from becoming airborne.

-

Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves. Contaminated clothing should be removed immediately and washed before reuse.

Storage Protocol:

-

Container: Keep the compound in its original, tightly closed container.[9]

-

Atmosphere: The material is moisture-sensitive. It should be stored under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation and maintain purity.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4][8] The storage area should be locked and accessible only to authorized personnel.[9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[9][10]

Emergency Procedures: First Aid and Spill Management

Immediate and correct response to an emergency is critical.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention and call a poison center.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[11] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Spill Management Protocol:

Caption: Emergency Spill Response Workflow.

Detailed Spill Cleanup Steps:

-

Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure proper ventilation (fume hood).

-

Containment: Do not use water. Cover the spill with an inert, non-combustible absorbent material like sand or a commercial sorbent (e.g., Chemizorb®).

-

Collection: Carefully sweep up the absorbed material. Avoid creating dust. Place the material into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the container and any contaminated cleaning materials according to institutional and local hazardous waste regulations.

Firefighting and Disposal

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to knock down vapors but should be used with caution.

-

Specific Hazards: The compound is combustible. Thermal decomposition can produce highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[9][11]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[9]

Disposal Considerations:

-

Chemical Waste: Dispose of unused material and residues in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or sewers.

-

Contaminated Packaging: The container should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.

References

- SAFETY D

- SAFETY D

- 1-(Pyridin-3-yl)ethanamine | BLD Pharm.

- (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | ChemicalBook.

- 3-Amino pyridine SAFETY D

- Pyridine SAFETY D

- 1-pyridin-3-yl-ethylamine AldrichCPR - Sigma-Aldrich.

- (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride.

- Material Safety Data Sheet - Pyridine hydrochloride, 98% - Cole-Parmer.

- SAFETY D

- SAFETY D

- This compound | BLD Pharm.

- (R)-1-(Pyridin-3-yl)ethanamine - PubChem.

- 2-[6-(Trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride - AK Scientific, Inc.

- 1-PYRIDIN-3-YL-ETHYLAMINE | ChemicalBook.

Sources

- 1. (S)-1-(pyridin-3-yl)ethanamine dihydrochloride | 40154-84-5 [amp.chemicalbook.com]

- 2. (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride [acrospharma.co.kr]

- 3. 1159823-02-5|this compound|BLD Pharm [bldpharm.com]

- 4. 56129-55-6|1-(Pyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. 1-pyridin-3-yl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to (R)-1-(Pyridin-3-yl)ethanamine Dihydrochloride: A Chiral Building Block for Drug Discovery

Executive Summary: (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for creating complex molecules with specific stereochemistry, which is often crucial for therapeutic efficacy and safety. This guide provides an in-depth overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a key intermediate. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Significance in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its aromatic nature allow for diverse interactions with biological targets.[1] When combined with a chiral center, as in (R)-1-(Pyridin-3-yl)ethanamine, the resulting molecule becomes a powerful tool for probing the three-dimensional space of a target's binding pocket.

The dihydrochloride salt form of this amine enhances its stability and aqueous solubility, making it easier to handle and use in various reaction conditions compared to the free base. Its primary significance lies in its role as a chiral building block. In drug development, constructing a molecule with the correct chirality is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Using a pre-defined chiral starting material like (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride simplifies the synthetic route to the desired enantiomerically pure final product, avoiding costly and complex chiral separation or asymmetric synthesis steps later in the process.

Physicochemical and Structural Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis and formulation. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (1R)-1-pyridin-3-ylethanamine;dihydrochloride | PubChem[2] |

| CAS Number | 40154-79-8 | ChemBK[3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | ChemScene[4] |

| Molecular Weight | 195.09 g/mol | ChemScene[4] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Storage | Inert atmosphere, room temperature | BLDpharm[5] |

The structure consists of a pyridine ring substituted at the 3-position with an ethylamine group. The chiral center is at the carbon atom bonded to both the pyridine ring and the amine group, with the (R) configuration. The dihydrochloride salt form means that both the pyridine nitrogen and the primary amine nitrogen are protonated and associated with chloride counter-ions.

Synthesis and Chiral Purity Assurance

The synthesis of enantiomerically pure (R)-1-(Pyridin-3-yl)ethanamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.

General Synthesis of Racemic 1-(Pyridin-3-yl)ethanamine

A common route to the racemic base is the reduction of 3-acetylpyridine oxime or through reductive amination of 3-acetylpyridine. The racemic free base is a precursor that must then be separated into its constituent enantiomers.

Chiral Resolution

Achieving high enantiomeric purity is critical. This is typically accomplished by reacting the racemic amine with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts.[6] These salts possess different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.

Conceptual Workflow for Chiral Resolution:

Caption: Workflow for Chiral Resolution and Salt Formation.

Once the desired diastereomeric salt is isolated, the chiral amine free base is liberated by treatment with a base. Subsequent treatment with hydrochloric acid yields the final (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride salt.

Analytical Characterization and Quality Control

To ensure the identity, purity, and enantiomeric excess of the compound, a panel of analytical techniques is employed. These methods are fundamental to a self-validating system of quality control.

Key Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule. The proton and carbon signals should be consistent with the expected structure of (R)-1-(Pyridin-3-yl)ethanamine.

-

High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity. A reversed-phase HPLC method with UV detection is standard.

-

Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.). The compound is run on a chiral stationary phase capable of separating the (R) and (S) enantiomers. An e.e. of ≥98% is typically required for applications in drug development.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base.[2][4]

Example Protocol: Chiral HPLC for Enantiomeric Excess Determination

This protocol describes a general methodology. Specific parameters must be optimized for the available equipment and column.

-

Column: Chiral Stationary Phase (e.g., cellulose or amylose-based).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small, accurately weighed amount of (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) onto the column.

-

Analysis: The (R) and (S) enantiomers will elute at different retention times. Integrate the peak areas to calculate the enantiomeric excess using the formula: e.e. (%) = [((Area_R - Area_S) / (Area_R + Area_S))] * 100.

Caption: Standard Quality Control Workflow using Chiral HPLC.

Applications in Medicinal Chemistry

The primary application of (R)-1-(Pyridin-3-yl)ethanamine dihydrochloride is as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure is particularly relevant to compounds targeting the central nervous system.

Intermediate in the Synthesis of Varenicline Analogs

Varenicline (Chantix®) is a well-known smoking cessation aid that acts as a partial agonist at α4β2 nicotinic acetylcholine receptors.[7][8] The core structure of Varenicline is a complex tetracyclic system. While (R)-1-(Pyridin-3-yl)ethanamine is not a direct precursor in the most common reported syntheses of Varenicline itself[9], its structural motif is highly relevant. Chiral pyridyl-ethylamine fragments are key components in the design of novel nicotinic receptor ligands and other CNS-active agents.[10] Researchers exploring new chemical space around the Varenicline scaffold or developing novel compounds targeting nicotinic receptors would find this building block exceptionally useful for introducing a specific stereocenter and a pyridine moiety.

Use in Fragment-Based Drug Discovery (FBDD)

As a small, chiral molecule containing a key pharmacophoric group (pyridine), it can be used in fragment-based screening campaigns. Identifying low-molecular-weight fragments that bind to a biological target is the first step in FBDD. The defined stereochemistry of this fragment would provide immediate and valuable structural information about the target's binding site, guiding the subsequent fragment-to-lead optimization process.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

-

Safety: Users should consult the Safety Data Sheet (SDS) provided by the supplier. The compound is typically an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[5] Room temperature storage is generally acceptable.[5]

-

Handling: Due to its hydrochloride salt form, the solid is generally more stable and less volatile than its free base counterpart, simplifying handling and weighing.

References

-

PubChem. (R)-1-(Pyridin-3-yl)ethanamine. National Center for Biotechnology Information. [Link]

-

ChemBK. (R)-1-(Pyridin-3-yl)ethan-1-amine DiHCl. [Link]

-

ResearchGate. An efficient synthesis of varenicline. [Link]

- Google Patents. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

-

American Elements. 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. [Link]

- Google Patents. US20230285407A1 - Varenicline compound and process of manufacture thereof.

-

PMC. Discovery and development of varenicline for smoking cessation. [Link]

-

New Drug Approvals. Varenicline (Chantix™). [Link]

-

PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. 1169576-97-9|(R)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride specifications.

An In-Depth Technical Guide to (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride. It provides detailed specifications, analytical methodologies, and practical insights grounded in established scientific principles to ensure its effective and safe utilization in a laboratory setting.

(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for creating complex molecular architectures with potential therapeutic applications.[1][2][3][4] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

The compound's identity is defined by several key identifiers, which are crucial for accurate sourcing, documentation, and regulatory compliance.

Sources

- 1. (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride_TargetMol [targetmol.com]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyridine Derivatives

Foreword

The pyridine ring, a simple six-membered aromatic heterocycle, represents one of the most vital scaffolds in medicinal chemistry.[1][2] Its unique electronic properties, stemming from the nitrogen heteroatom, confer upon it the ability to engage in hydrogen bonding, act as a bioisostere for various functional groups, and improve the pharmacokinetic properties of drug molecules.[1][3][4] This versatility has led to the incorporation of the pyridine nucleus into a vast array of therapeutic agents, making it a cornerstone of modern drug discovery.[5][6] This guide provides an in-depth exploration of the diverse biological activities of pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Chapter 1: Anticancer Activity of Pyridine Derivatives

The fight against cancer has been significantly bolstered by the development of targeted therapies, many of which are built upon a pyridine framework.[7][8] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[8][9]

Mechanism of Action: Kinase Inhibition

A multitude of FDA-approved anticancer drugs containing a pyridine moiety, such as Sorafenib, Crizotinib, and Regorafenib, function as multi-targeted kinase inhibitors.[7][9] These drugs competitively bind to the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others that are crucial for tumor angiogenesis and growth.[8][9] The nitrogen atom in the pyridine ring often plays a critical role by forming a key hydrogen bond with the hinge region of the kinase, a foundational interaction for potent inhibition.[1]

For instance, pyridine-urea derivatives have shown exceptional potency against breast cancer cell lines (MCF-7) by inhibiting VEGFR-2.[9][10] This blockade disrupts the signaling pathway responsible for angiogenesis, effectively starving the tumor of essential nutrients.[10]

Data Presentation: Potency of Pyridine-Urea Derivatives

The following table summarizes the in vitro antiproliferative activity of selected pyridine-urea compounds against the MCF-7 breast cancer cell line, demonstrating their superior potency compared to standard chemotherapeutic agents.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea 8e | MCF-7 (Breast Cancer) | 0.22 | [9] |

| Pyridine-Urea 8n | MCF-7 (Breast Cancer) | 1.88 | [9] |

| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.93 | [9][10] |

| Sorafenib (Standard) | MCF-7 (Breast Cancer) | 4.50 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method fundamental to assessing the cytotoxic potential of novel compounds.[11] It quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.

Causality: This assay is chosen for its high throughput, reliability, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of viable cells. A decrease in metabolic activity in treated cells compared to untreated controls indicates a cytotoxic or cytostatic effect of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 hours). Include untreated cells as a negative control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-